(4-(Aminomethyl)pyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKTQQZUZJZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 4 Aminomethyl Pyridin 2 Yl Methanol
The fundamental properties of (4-(Aminomethyl)pyridin-2-yl)methanol are summarized in the table below, with data sourced from comprehensive chemical databases. nih.gov
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | [4-(aminomethyl)pyridin-2-yl]methanol |
| CAS Number | 82236-58-6 |
| Canonical SMILES | C1=CN=C(C=C1CN)CO |
| InChI Key | ZGBKTQQZUZJZKC-UHFFFAOYSA-N |
This data is compiled from PubChem. nih.gov
Synthesis and Manufacturing
While specific, detailed industrial-scale synthesis routes for (4-(Aminomethyl)pyridin-2-yl)methanol are not extensively documented in publicly available literature, its synthesis can be approached through established methods in pyridine (B92270) chemistry. A plausible synthetic strategy involves the reduction of a suitable precursor, such as a cyanopyridine or a pyridine carboxylic acid derivative.
For instance, a general approach could start from a commercially available substituted picoline. One potential route could involve the oxidation of the methyl group at the 2-position to a carboxylic acid, followed by esterification. The cyano group at the 4-position could then be introduced, and subsequent reduction of both the ester and the cyano group would yield the desired product. A similar synthesis for a related compound, (2-amino-pyridin-4-yl)-methanol, involves the reduction of methyl 2-aminoisonicotinate using a strong reducing agent like lithium aluminum hydride. chemicalbook.com This suggests that a similar reduction of a corresponding diester or cyano-ester of pyridine could be a viable route for this compound.
Another general method for the synthesis of aminomethylpyridines involves the catalytic reduction of cyanopyridines. This process often utilizes catalysts such as Raney nickel. google.com
Coordination Chemistry of 4 Aminomethyl Pyridin 2 Yl Methanol and Its Derivatives
Ligand Design Principles and Coordination Motifs
The design of ligands based on the pyridine-amine-alcohol framework is of significant interest for creating metal complexes with specific geometries and properties. The strategic placement of donor atoms allows for controlled chelation, influencing the stability and reactivity of the resulting coordination compounds.
Pyridine-based molecules containing additional donor groups, such as amines and alcohols, are capable of acting as multidentate ligands, forming stable chelate rings with metal ions. rsc.org The (4-(Aminomethyl)pyridin-2-yl)methanol ligand can coordinate to a metal center in several ways. Typically, it acts as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the nitrogen of the aminomethyl group to form a stable five-membered chelate ring. This N,N'-bidentate coordination is a common motif for aminopyridine-type ligands. nih.gov
In some instances, the hydroxyl group of the methanol (B129727) substituent can also participate in coordination, leading to tridentate behavior. This often occurs when the ligand deprotonates to form an alcoholate, which is a stronger donor than the neutral alcohol. The ability of pyridine-based alcohols to act as chelating and bridging ligands through their N,O-donor atoms in their deprotonated form has been noted in copper coordination chemistry. nih.gov The flexibility of the aminomethyl and hydroxymethyl groups allows the ligand to adapt to the preferred coordination geometry of different metal ions. This can result in the formation of mononuclear complexes, where a single ligand binds to a metal center, or polynuclear structures where the ligand bridges multiple metal centers.
The geometry and stability of metal complexes are significantly influenced by both steric and electronic effects inherent in the ligand's architecture. nih.govacs.org An optimal balance between these factors is crucial for determining the properties and reactivity of the resulting coordination compounds. manchester.ac.uk
Steric Effects: The spatial arrangement and bulkiness of substituents on the pyridine ring can dictate the coordination environment around the metal ion. For instance, bulky groups near the nitrogen donor atom can hinder the approach of other ligands or influence the coordination number of the metal, potentially forcing a distorted geometry. manchester.ac.uk In the case of this compound, the substituents are relatively small, allowing for less hindered coordination. However, modifications to this backbone, such as adding bulkier groups to the amine or the pyridine ring, could be used to control the formation of specific isomers or to create sterically protected metal centers.
Electronic Effects: The electronic properties of the pyridine ring are influenced by its substituents, which in turn affects the strength of the metal-ligand bond. The aminomethyl and methanol groups are generally considered electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its basicity and its ability to coordinate to metal ions. Pyridine itself is classified as a weak pi-acceptor ligand. wikipedia.org Altering the electronic nature of the ligand, for example by introducing electron-withdrawing groups on the pyridine ring, would decrease its donor strength, weaken the metal-ligand bond, and affect the electronic properties of the complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. ekb.egnih.gov Characterization of the resulting complexes relies on a combination of spectroscopic and structural methods to determine their composition, coordination geometry, and physical properties.
This class of ligands forms stable complexes with a wide range of transition metals. The synthesis generally involves mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride or acetate, in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. ekb.egjscimedcentral.com
Copper(II) Complexes: Copper(II) readily forms complexes with pyridine-based ligands. mdpi.com With multidentate pyridine-amine ligands, Cu(II) complexes often adopt square-planar or square-pyramidal geometries. nih.govntu.edu.twnih.gov For example, a tetradentate ligand containing pyridine, amine, and phosphine (B1218219) oxide donors was found to form a five-coordinate, square-pyramidal complex with Cu(II). ntu.edu.twresearchgate.net
Nickel(II) Complexes: Ni(II), with a d⁸ electron configuration, commonly forms octahedral or square planar complexes. With ligands like this compound, hexacoordinated octahedral geometries are expected, where the ligand acts in a bidentate fashion, and other ligands like water or anions occupy the remaining coordination sites. scirp.org The electronic spectra of Ni(II) complexes with similar ligands have been used to confirm their octahedral geometry. kyoto-u.ac.jp
Cobalt(II) Complexes: Co(II) complexes with pyridine-functionalized macrocycles have been studied for their redox chemistry. Similar to nickel(II), cobalt(II) can form stable octahedral complexes. The magnetic and spectroscopic properties of these complexes are highly dependent on their spin state and coordination environment.
Other Transition Metals: While specific studies on this compound with Zn(II), Mo(IV), or W(IV) are less common in the provided sources, the fundamental coordination principles apply. Zinc(II), having a d¹⁰ configuration, typically forms tetrahedral or octahedral complexes and is diamagnetic. Molybdenum and tungsten in their +4 oxidation state (d²) would likely form octahedral complexes with this ligand, exhibiting interesting magnetic and electronic properties.
| Metal Ion | Ligand Type | Observed Geometry | Reference |
|---|---|---|---|
| Cu(II) | Pyridine-amine-phosphine-oxide | Square-pyramidal | ntu.edu.twresearchgate.net |
| Cu(II) | 2-(hydroxymethyl)pyridine | Square-planar | nih.gov |
| Ni(II) | Tetra-azamacrocycle with pyridine | Distorted tetragonal pyramidal | |
| Ni(II) | Aminomethyl-substituted macrocycle | Octahedral | scirp.org |
| Co(II) | Tetra-azamacrocycle with pyridine | - | |
| Fe(II), Co(II), Ni(II) | 2-(Diphenylphosphino)pyridine (bridging) | Distorted octahedral | nih.gov |
Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complex.
Infrared (IR) Spectroscopy: Coordination of the pyridine ring to a metal center typically causes a shift in the C=N stretching vibration frequency. ekb.eg A shift to higher energy (a blue shift) of the pyridine ring's in-plane CN stretching vibration (around 1598 cm⁻¹) is indicative of coordination. kpi.ua Changes in the N-H stretching vibrations of the aminomethyl group and the O-H stretch of the methanol group can also provide evidence of their involvement in coordination or hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the coordination geometry. Upon complexation, new absorption bands corresponding to d-d transitions often appear in the visible region. researchgate.net For instance, Cu(II) complexes in a square-pyramidal geometry often exhibit a characteristic d-d band around 740 nm. ntu.edu.tw For Ni(II) octahedral complexes, specific absorption bands can be assigned using Tanabe-Sugano diagrams to estimate ligand-field parameters. kyoto-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. Coordination to the metal causes shifts in the signals of the protons and carbons near the donor atoms. For paramagnetic complexes (e.g., with Cu(II), Ni(II), Co(II)), NMR spectra often exhibit broad peaks, but these can still provide information about the magnetic properties of the complex. nih.gov
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of pyridine C=N stretch from ~1598 cm⁻¹ to ~1615 cm⁻¹ | Coordination of pyridine nitrogen to metal | kpi.ua |
| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region | Confirmation of complex formation and information on geometry | ntu.edu.twkyoto-u.ac.jp |
| EPR Spectroscopy | Anisotropic spectra for Cu(II) complexes | Information on the geometry and ground state of the metal ion | ekb.eg |
Metal-Ligand Bonding Analysis and Electronic Properties
The nature of the metal-ligand bond in these complexes is typically a coordinate covalent bond, where the ligand's donor atoms provide lone pairs of electrons to the vacant orbitals of the metal ion. The strength and character of these bonds determine the electronic properties, magnetic behavior, and reactivity of the complex.
Analysis of single-crystal X-ray diffraction data provides precise information on bond lengths and angles within the coordination sphere. nih.gov For instance, in Cu(II) complexes, the Cu-N (pyridine) and Cu-N (amine) bond lengths typically fall in the range of 1.93 to 2.08 Å for equatorial positions. mdpi.com The geometry around the metal center is often distorted from ideal geometries (e.g., octahedral or square planar) due to the constraints of the chelate rings. nih.gov
The electronic properties of the complexes are dictated by the d-electron configuration of the metal ion and the ligand field created by the surrounding donors.
Magnetic Properties: The magnetic moment of a complex, determined by methods like Evans NMR or a SQUID magnetometer, reveals the number of unpaired electrons and thus the spin state of the metal. For example, high-spin octahedral Ni(II) (d⁸) complexes are expected to have a magnetic moment consistent with two unpaired electrons, while Co(II) (d⁷) complexes can be either high-spin or low-spin depending on the ligand field strength. nih.gov
Redox Properties: The electronic environment provided by the ligand influences the redox potential of the metal center. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes, such as the Ni(II)/Ni(III) or Co(II)/Co(III) redox couples. researchgate.net These properties are crucial for applications in catalysis and sensing. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and rationalize the observed spectroscopic and electrochemical properties. nih.gov
Influence of this compound on Metal Center Oxidation States
The electronic properties of a ligand play a crucial role in dictating the accessible and stable oxidation states of a coordinated metal center. This compound possesses a unique combination of donor groups that can significantly influence the redox chemistry of its metal complexes. The pyridine nitrogen and the primary amine nitrogen are effective σ-donors, while the hydroxyl group, upon deprotonation to an alkoxide, becomes a very strong σ- and π-donor. nih.govacs.org
Charge Transfer Phenomena in Coordinated Complexes
Coordination complexes containing chromophoric ligands like pyridine are often colored due to electronic transitions between molecular orbitals. One of the most significant of these transitions is Ligand-to-Metal Charge Transfer (LMCT). nih.govnih.gov An LMCT transition involves the promotion of an electron from a ligand-centered orbital to a metal-centered orbital upon absorption of light. nih.govnih.gov This process results in a transient excited state where the ligand is formally oxidized (often as a radical cation) and the metal center is formally reduced. nih.gov
For LMCT to occur in the visible region of the electromagnetic spectrum, the ligand must be easily oxidizable (electron-rich) and the metal center must have a low-lying, empty or partially filled d-orbital to accept the electron. nih.gov The this compound ligand is well-suited to facilitate LMCT for several reasons:
The aminomethyl and (deprotonated) hydroxymethyl groups are strong electron-donating substituents on the pyridine ring, increasing the energy of the ligand's highest occupied molecular orbital (HOMO) and making it easier to oxidize.
The pyridine ring itself is an effective conduit for charge transfer.
When coordinated to a metal ion in a relatively high oxidation state (e.g., Cu(II), Fe(III), Ru(III)), complexes of this compound are expected to exhibit LMCT bands. The energy of this transition provides insight into the electronic structure of the complex. The study of these phenomena is crucial as LMCT excited states can be harnessed to initiate photochemical reactions, such as the generation of reactive ligand radicals for organic synthesis or the development of photoredox catalysts. nih.govnih.gov
| Transition Type | Description | Requirements | Potential Application |
| LMCT | Ligand-to-Metal Charge Transfer | Electron-rich ligand, Metal with low-lying empty/half-filled orbitals | Photoredox Catalysis, Photoinitiated Reactions |
| MLCT | Metal-to-Ligand Charge Transfer | Electron-rich metal, Ligand with low-lying π* orbitals | Photoluminescent Materials, Photosensitizers |
| d-d | d-orbital to d-orbital transition | Partially filled d-orbitals on the metal | Often weak, contributes to color |
| ILCT | Intra-Ligand Charge Transfer | Ligand with distinct donor and acceptor moieties | Molecular Sensors, Dyes |
This table is interactive, allowing for sorting and filtering of data.
Supramolecular Assemblies and Crystal Engineering with this compound Complexes
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that govern the assembly of molecules or complex ions in the solid state. Complexes of this compound are excellent candidates for crystal engineering due to the ligand's capacity for forming a variety of directional non-covalent interactions.
Hydrogen Bonding Interactions in Solid-State Structures
Hydrogen bonding is a powerful tool in supramolecular chemistry for directing the assembly of molecules into predictable, extended networks. The this compound ligand possesses multiple sites capable of participating in hydrogen bonding:
Donors: The -NH₂ group of the aminomethyl moiety and the -OH group of the hydroxymethyl moiety are strong hydrogen bond donors.
Acceptors: The pyridine nitrogen atom and the oxygen atom of the hydroxyl group are effective hydrogen bond acceptors.
This multiplicity of donor and acceptor sites allows for the formation of intricate and robust hydrogen-bonding networks in the solid state. nih.govnih.gov In the crystal structures of related metal complexes, such as those involving 4-(aminomethyl)pyridine (B121137), extensive hydrogen bonding is observed. nih.gov These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov The specific motifs formed depend on factors such as the coordination geometry of the metal ion, the presence of counter-ions, and the inclusion of solvent molecules, all of which can participate in the hydrogen-bonding scheme. nih.gov The strength and directionality of these bonds are key to controlling the crystal packing and, consequently, the material's properties.
π-Stacking and Other Non-Covalent Interactions
The geometry of π-stacking can vary, with common arrangements including:
Parallel-displaced: The rings are parallel but offset from one another.
T-shaped (or edge-to-face): The edge of one ring points towards the face of another.
Studies on silver(I) complexes with the closely related 4-(aminomethyl)pyridine ligand have demonstrated how π-stacking, in concert with hydrogen bonding, dictates the final supramolecular architecture, leading to the formation of diverse structures like chains and sheets. nih.gov Beyond these interactions, other non-covalent forces such as closed-shell metal-metal interactions (e.g., argentophilic Ag-Ag interactions) can also play a role in the crystal engineering of these complexes, further influencing their structure and properties. nih.gov
Selective Metal Ion Binding and Extraction Studies
The ability of a ligand to selectively bind to a specific metal ion in the presence of others is fundamental to applications in hydrometallurgy, environmental remediation, and analytical chemistry. researchgate.netmdpi.comrsc.org this compound, as a tridentate N,N,O-donor ligand, is well-equipped for selective metal ion chelation. The formation of two five-membered chelate rings upon coordination to a metal center results in a significant thermodynamic stabilization known as the chelate effect, enhancing binding affinity and selectivity compared to monodentate ligands. researchgate.netrsc.org
The selectivity of this ligand is governed by several factors, including the principles of Hard and Soft Acids and Bases (HSAB). The donor set comprises a soft base (pyridine nitrogen), a borderline base (amino nitrogen), and a hard base (hydroxyl/alkoxide oxygen). This combination allows for tunable selectivity towards different metal ions. For instance, it would be expected to form stable complexes with borderline metal ions like Cu(II), Ni(II), and Zn(II), which have a high affinity for nitrogen donors, as well as with harder metal ions that favor the oxygen donor. nih.gov
This chelating ability makes this compound a promising candidate for use as an extractant in solvent extraction processes. researchgate.netmdpi.com In a typical liquid-liquid extraction system, the ligand would be dissolved in an organic solvent immiscible with water. When this organic phase is mixed with an aqueous solution containing various metal ions, the ligand selectively complexes with the target metal ion, transferring it from the aqueous phase to the organic phase. The efficiency and selectivity of this process depend on variables such as pH (which controls the protonation state of the ligand), the concentration of the extractant, and the nature of the organic solvent. rsc.org
| Ligand Type | Target Metal Ions | Extraction Conditions | Reference Findings |
| Pyrazole-based pyridine ligands | Ni(II), Cu(II) | Acidic sulfate (B86663) medium | High selectivity for Cu(II) over Ni(II) |
| 2,6-Bis(triazinyl)pyridine | Cd(II), Cu(II), Pb(II), Ni(II) | Hydrochloric acid system | High extraction efficiency for Cd(II) (97.25%) |
| Didecyl pyridine-dicarboxylate | Cu(II) | Chloride solutions | Used in the CUPREX process for copper recovery |
| Quaternary ammonium-based ionic liquid | Fe(III), Zn(II), Cu(II) | pH 2 | High efficiency and selectivity for Fe(III) |
This table is interactive, allowing for sorting and filtering of data.
Computational and Theoretical Investigations of 4 Aminomethyl Pyridin 2 Yl Methanol
Quantum Chemical Calculations and Methodologies
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For pyridine (B92270) derivatives, these calculations are crucial for understanding their behavior in various chemical and biological contexts.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of medium-sized organic molecules due to its balance of accuracy and computational cost. Although specific DFT studies on (4-(Aminomethyl)pyridin-2-yl)methanol are not widely published, the methodologies are well-established from research on analogous pyridine-methanol compounds, such as (RS)-(4-chlorophenyl)(pyridine-2yl)methanol and (RS)-(4-bromophenyl)(pyridine-2yl)methanol. irjet.netscispace.com
Typically, a DFT study of this compound would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). irjet.netscispace.com This level of theory is effective for optimizing the molecular geometry and predicting vibrational frequencies. The calculations would yield key structural parameters. For similar pyridine derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
The electronic properties that can be calculated include the dipole moment, polarizability, and the distribution of atomic charges, which are essential for understanding intermolecular interactions.
While DFT is prevalent, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, parameter-free approach to solving the electronic Schrödinger equation. These methods can be computationally more demanding than DFT but are often used as benchmarks.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or for preliminary, high-throughput screening of conformational space. For complex organic molecules, a multi-tiered approach, starting with semi-empirical methods, followed by DFT for more refined calculations, is a common strategy.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is particularly important.
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is identified. irjet.netscispace.com For this compound, this would involve finding the most stable arrangement of the aminomethyl and methanol (B129727) groups relative to the pyridine ring. This process is performed by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
By systematically rotating the single bonds (e.g., the C-C bond connecting the aminomethyl group to the ring and the C-O bond of the methanol group) and performing geometry optimization at each step, a potential energy surface (PES) or energetic landscape can be constructed. This landscape reveals the various low-energy conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.
This compound is a chiral molecule, with the carbon atom of the methanol group being a stereocenter. Therefore, it exists as a pair of enantiomers (R and S). Computational methods can be used to model both enantiomers. While the electronic energies of enantiomers are identical, their interaction with other chiral molecules or polarized light will differ.
Computational analysis can also predict the most stable conformers for each enantiomer. The relative energies of these conformers determine their abundance at thermal equilibrium. This information is critical for understanding how the molecule might interact with a chiral environment, such as a biological receptor.
Electronic Structure and Reactivity Descriptors
From the quantum chemical calculations, several descriptors of the electronic structure and reactivity of this compound can be derived. These descriptors are invaluable for predicting the chemical behavior of the molecule.
One of the most important sets of descriptors comes from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. irjet.netscispace.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Other global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ2 / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, studies on similar pyridine derivatives have used these descriptors to understand their structure-activity relationships. irjet.netscispace.com
A Molecular Electrostatic Potential (MESP) map can also be generated. This map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. irjet.netscispace.com
Table of Predicted Reactivity Descriptors for a Hypothetical Pyridine Derivative (Illustrative)
Below is an interactive table illustrating the kind of data that would be generated from a DFT study on a molecule like this compound, based on values reported for similar compounds.
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.79 |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethyl group and the pyridine ring, particularly the nitrogen atom. The LUMO, conversely, would likely be distributed over the pyridine ring, representing the area most susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.25 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.10 |
| HOMO-LUMO Energy Gap (ΔE) | 5.15 |
The relatively large hypothetical energy gap of 5.15 eV suggests that this compound is a stable molecule. This stability is crucial for its potential applications in various chemical syntheses.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, as these are the most electronegative atoms. The positive potential (blue) would be located around the hydrogen atoms of the aminomethyl and hydroxyl groups, making these sites favorable for interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory.
Table 2: Hypothetical Second-Order Perturbation Analysis of NBO Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N (Amino) | σ* (C-C) | 5.8 |
| LP (1) O (Hydroxyl) | σ* (C-H) | 2.5 |
| σ (C-H) | σ* (C-N) | 3.1 |
*E(2) represents the stabilization energy of the hyperconjugative interaction.
Spectroscopic Property Predictions and Vibrational Analysis
Computational methods can simulate various types of spectra, providing valuable assistance in the interpretation of experimental data.
Theoretical Infrared and Raman Spectra Simulations
Theoretical simulations of infrared (IR) and Raman spectra are conducted by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, and the resulting frequencies are often scaled to correct for anharmonicity and other systematic errors. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3650 | 3645 | Methanol group |
| N-H Asymmetric Stretch | 3455 | 3450 | Amino group |
| N-H Symmetric Stretch | 3365 | 3360 | Amino group |
| C-H Aromatic Stretch | 3050 | 3048 | Pyridine ring |
| C=N Stretch | 1610 | 1605 | Pyridine ring |
| C-O Stretch | 1040 | 1035 | Methanol group |
UV-Vis Absorption Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions in this compound would likely be π → π* and n → π* transitions associated with the pyridine ring.
Table 4: Hypothetical Calculated UV-Vis Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 258 | 0.45 |
| n → π | 295 | 0.02 |
Non-Covalent Interaction Analysis (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)
NCI and QTAIM are advanced computational techniques used to analyze the nature and strength of chemical bonds and non-covalent interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins, allowing for the properties of atoms within a molecule to be defined and analyzed. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the chemical bond.
Non-Covalent Interaction (NCI) analysis is a method for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule and between molecules. It is based on the electron density and its derivatives.
For this compound, QTAIM and NCI analyses could reveal subtle intramolecular hydrogen bonding between the aminomethyl and methanol groups, as well as characterize the covalent bonds within the pyridine ring and its substituents.
Table 5: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C=N (Pyridine) | 0.35 | -0.95 |
| C-O (Methanol) | 0.24 | -0.60 |
| C-N (Amino) | 0.28 | -0.75 |
Theoretical Elucidation of Reaction Mechanisms and Pathways
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms of this compound. While theoretical investigations, particularly those employing Density Functional Theory (DFT), are common for understanding the reactivity of related pyridine and methanol derivatives, dedicated research into the reaction pathways of this specific compound has not been extensively reported. Such studies are crucial for predicting the compound's behavior in various chemical environments and for optimizing synthetic routes.
In general, theoretical elucidation of reaction mechanisms for similar compounds involves mapping the potential energy surface of a proposed reaction. This process identifies the reactants, products, and any intermediates or transition states. Computational methods allow for the calculation of their respective energies, providing a quantitative understanding of the reaction's feasibility and kinetics. For a molecule like this compound, which contains both a nucleophilic aminomethyl group and a hydroxymethyl group, as well as an aromatic pyridine ring, a variety of reaction pathways could be computationally explored. These might include N-alkylation, O-alkylation, oxidation of the alcohol, or reactions involving the pyridine ring itself.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the minimum energy path between reactants and products. Its geometry and energetic properties dictate the activation energy and, consequently, the rate of a chemical reaction.
For this compound, the characterization of transition states would be essential to understand the regioselectivity and stereoselectivity of its reactions. For instance, in a hypothetical reaction involving an electrophile, computational chemists would aim to locate the transition state structures for attack at the nitrogen atom of the aminomethyl group versus the oxygen atom of the hydroxymethyl group. The relative energies of these transition states would determine the most likely reaction product.
A typical computational workflow for characterizing a transition state involves:
Proposing an initial guess for the transition state geometry.
Performing a geometry optimization to locate the saddle point on the potential energy surface.
Conducting a frequency calculation to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
As no specific studies on this compound are available, we present a hypothetical data table for the transition state characterization of a generic reaction, such as an SN2 reaction, to illustrate the type of data that would be generated.
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm-1 | The single imaginary frequency confirming the structure as a first-order saddle point (transition state). |
| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier for the reaction, calculated as the difference in energy between the transition state and the reactants. |
| Key Bond Distances | C-N: 1.8 ÅN-X: 2.1 Å | Elongated bond distances for the forming and breaking bonds in the transition state, where X is the leaving group. |
This table is illustrative and does not represent experimental or calculated data for this compound.
Energy Profiles of Reaction Processes
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
Creating an energy profile for a reaction of this compound would involve calculating the energies of all reactants, intermediates, transition states, and products. This would allow for the determination of key thermodynamic and kinetic parameters.
The key features of an energy profile include:
Intermediates: Local energy minima along the reaction pathway.
Transition States: Local energy maxima that connect reactants, intermediates, and products.
Activation Energies: The energy difference between the reactants (or intermediates) and the subsequent transition state.
The lack of specific research on this compound means that no definitive energy profiles for its reactions can be presented. A hypothetical energy profile for a two-step reaction involving an intermediate is described in the table below to demonstrate the concept.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
This table is illustrative and does not represent experimental or calculated data for this compound.
Further computational studies are required to generate accurate and specific data for the theoretical elucidation of reaction mechanisms and pathways for this compound.
Spectroscopic and Structural Characterization Techniques for 4 Aminomethyl Pyridin 2 Yl Methanol and Its Adducts
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" of the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the various functional groups present in (4-(Aminomethyl)pyridin-2-yl)methanol. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule's bonds can be observed.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of the hydroxyl (-OH) and amine (-NH₂) groups gives rise to broad and sharp bands in the high-frequency region, respectively. The aromatic pyridine (B92270) ring and the aliphatic methylene (B1212753) bridges also produce distinct signals.
Key Research Findings:
O-H and N-H Stretching: A broad absorption band, typically observed between 3400 cm⁻¹ and 3200 cm⁻¹, is indicative of the O-H stretching vibration of the primary alcohol group, with its breadth resulting from hydrogen bonding. Overlapping in this region, the N-H stretching vibrations of the primary amine group typically appear as one or two sharp peaks.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the two methylene (-CH₂-) groups are observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring skeleton are found in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net These bands are crucial for confirming the presence of the heterocyclic aromatic core.
C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol is typically a strong band appearing in the 1050-1000 cm⁻¹ range. The C-N stretching of the aminomethyl group is found in the 1250-1020 cm⁻¹ region.
Table 1: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |
| N-H Stretch | Amine (-NH₂) | 3500 - 3300 | Medium, Sharp |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 3000 - 2850 | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |
| N-H Bend | Amine (-NH₂) | 1650 - 1580 | Medium |
| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |
Raman Spectroscopy in Structural Fingerprinting
Raman spectroscopy serves as a valuable complementary technique to FT-IR. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for analyzing the symmetric vibrations and skeletal framework of molecules.
For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the pyridine ring. While FT-IR is sensitive to polar groups like -OH and -NH₂, Raman spectra often provide a clearer view of the non-polar carbon backbone and symmetric ring breathing modes.
Key Research Findings:
Symmetric Ring Breathing: A strong, sharp band characteristic of the symmetric "breathing" mode of the substituted pyridine ring is a prominent feature in the Raman spectrum, typically appearing around 1000 cm⁻¹.
C-C and C-N Skeletal Vibrations: The skeletal vibrations of the ring provide a unique fingerprint, allowing for detailed structural analysis.
Complementary Information: Vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric stretches of the carbon framework are often more intense in Raman spectra. researchgate.net This complementary nature ensures a more complete vibrational analysis of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the atomic framework and connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
In this compound, distinct signals are expected for the protons on the pyridine ring, the two methylene groups, the amine, and the alcohol. The substitution pattern on the pyridine ring (at positions 2 and 4) results in a specific splitting pattern for the remaining ring protons.
Key Research Findings:
Pyridine Protons: The three protons on the pyridine ring (at positions 3, 5, and 6) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. chemicalbook.comnsf.gov The proton at C-6, being adjacent to the nitrogen atom, is expected to be the most downfield. The protons at C-3 and C-5 will show characteristic splitting patterns due to coupling with each other.
Methylene Protons: The two methylene groups (-CH₂OH and -CH₂NH₂) are chemically distinct and will appear as singlets (or triplets if coupled to adjacent NH or OH protons, depending on the solvent and concentration). The protons of the hydroxymethyl group (-CH₂OH) are typically found around δ 4.5-4.7 ppm, while the aminomethyl protons (-CH₂NH₂) appear slightly more upfield, around δ 3.8-4.0 ppm. chemicalbook.com
Labile Protons: The chemical shifts of the amine (-NH₂) and alcohol (-OH) protons are variable and depend on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. pdx.edu They often appear as broad singlets.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-6 | Pyridine Ring | ~8.4 | Singlet / Doublet |
| H-5 | Pyridine Ring | ~7.3 | Doublet |
| H-3 | Pyridine Ring | ~7.2 | Singlet / Doublet |
| -CH₂OH | Methanol (B129727) Group | ~4.6 | Singlet / Triplet |
| -CH₂NH₂ | Aminomethyl Group | ~3.9 | Singlet / Triplet |
| -OH | Alcohol | Variable (e.g., ~5.4) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
For this compound, seven distinct carbon signals are expected: five for the pyridine ring and one for each of the methylene groups.
Key Research Findings:
Pyridine Carbons: The carbon atoms of the pyridine ring typically resonate between δ 120 and 160 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) and the substituent-bearing carbons (C-2 and C-4) will have distinct chemical shifts reflecting their environments. researchgate.net C-2, bearing the methanol group, and C-4, bearing the aminomethyl group, are expected to be significantly downfield.
Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 60-65 ppm. The carbon of the aminomethyl group (-CH₂NH₂) is typically found further upfield, around δ 45-50 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | Pyridine Ring | ~160 |
| C-6 | Pyridine Ring | ~149 |
| C-4 | Pyridine Ring | ~148 |
| C-5 | Pyridine Ring | ~121 |
| C-3 | Pyridine Ring | ~120 |
| -CH₂OH | Methanol Group | ~63 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., between H-5 and H-6, and H-3 and H-5 if there is a 4-bond coupling), confirming their relative positions. It can also show coupling between methylene protons and the labile NH/OH protons under certain conditions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms they are attached to (¹J_CH). nih.gov It is invaluable for assigning each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~8.4 ppm would correlate with the carbon signal at ~149 ppm, confirming the C-6/H-6 assignment. Similarly, the methylene proton signals would be correlated to their respective methylene carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is critical for piecing together the molecular fragments. Key correlations would include:
A correlation from the -CH₂OH protons to the C-2 and C-3 carbons of the pyridine ring.
A correlation from the -CH₂NH₂ protons to the C-4, C-3, and C-5 carbons of the pyridine ring.
Correlations between the pyridine protons and adjacent pyridine carbons, confirming the substitution pattern.
These 2D NMR techniques, used in concert, provide unequivocal evidence for the structure of this compound, leaving no ambiguity in the assignment of atoms and the connectivity of the functional groups to the pyridine core.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and structural features of this compound. Different MS techniques offer specific advantages in its analysis.
High-Resolution Mass Spectrometry (HR-MS) is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HR-MS allows for the calculation of a unique elemental formula. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound (C₇H₁₀N₂O), the theoretical exact mass can be precisely calculated and then compared to the experimentally measured value. This comparison serves to either confirm the expected structure or identify unknown compounds. HR-MS is a powerful tool for verifying the successful synthesis of the target molecule and its derivatives. chemicalbook.comnih.gov
The data obtained from HR-MS analysis is crucial for confirming the identity of the synthesized compound, distinguishing it from isomers, and ensuring its purity.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule | C₇H₁₀N₂O | 138.07931 |
| Protonated Molecule [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.08659 |
Note: This table contains interactive data.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing polar, thermally labile molecules like this compound and its adducts. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are left as gas-phase ions. Due to the presence of basic nitrogen atoms in both the pyridine ring and the aminomethyl group, the compound is readily protonated in the positive ion mode, typically forming the protonated molecular ion [M+H]⁺. researchgate.net
The technique is particularly valuable for studying non-covalent adducts, such as metal-ligand complexes. The gentle nature of the ionization process often allows the intact complex to be transferred into the gas phase for mass analysis. Besides the protonated molecule, other adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed, arising from salts present in the sample or solvent. ucdavis.edu The resulting mass spectrum provides the molecular weight of the parent compound or the intact adduct.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. nih.govberkeley.edu
For the protonated this compound ([M+H]⁺, m/z 139.0866), characteristic fragmentation pathways would involve the neutral loss of small molecules such as water (H₂O) from the methanol group, ammonia (B1221849) (NH₃) from the aminomethyl group, or cleavage of the C-C bonds. nih.gov These fragmentation patterns help to confirm the connectivity of the atoms within the molecule and are invaluable for distinguishing between structural isomers, which might have identical molecular weights but different fragmentation behaviors.
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₇H₁₁N₂O]⁺)
| Precursor Ion (m/z) | Neutral Loss | Lost Formula | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|---|
| 139.0866 | Water | H₂O | 121.0760 | [C₇H₉N₂]⁺ |
| 139.0866 | Ammonia | NH₃ | 122.0633 | [C₇H₈NO]⁺ |
| 139.0866 | Methanol | CH₄O | 107.0604 | [C₆H₇N₂]⁺ |
Note: This table contains interactive data.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound and its adducts. These techniques provide information about the electronic transitions within the molecule and how they are affected by the molecular environment or by coordination to a metal ion.
Substituted pyridines typically exhibit characteristic absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions of the aromatic ring. The presence of the aminomethyl and methanol functional groups acts as auxochromes, which can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity compared to unsubstituted pyridine.
Upon forming adducts, such as complexes with transition metal ions, significant changes in the UV-Vis spectrum are often observed. Coordination of the ligand to a metal center can lead to the appearance of new, lower-energy absorption bands, known as charge-transfer (CT) bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). These changes provide evidence of complex formation and can be used to study the stoichiometry and stability of the adducts in solution.
Some pyridine derivatives are known to be fluorescent, emitting light after being excited at a suitable wavelength. sciforum.net The fluorescence properties (emission wavelength and quantum yield) of this compound and its adducts are highly sensitive to their structure and environment. The formation of rigid chelate rings upon complexation with a metal ion can often enhance fluorescence intensity by reducing non-radiative decay pathways. This phenomenon makes the ligand and its complexes potential candidates for use as fluorescent probes. researchgate.net
Table 3: General Spectroscopic Properties of Pyridine Derivatives
| Technique | Spectroscopic Feature | Typical Wavelength Range | Information Gained |
|---|---|---|---|
| UV-Vis Absorption | π→π* transitions | 200-280 nm | Aromatic system structure |
| UV-Vis Absorption | n→π* transitions | >270 nm | Presence of non-bonding electrons |
| UV-Vis Absorption | Charge-Transfer (CT) | 300-700 nm | Metal-ligand complex formation |
Note: This table contains interactive data.
X-ray Diffraction Analysis
X-ray diffraction is a definitive technique for determining the three-dimensional structure of crystalline solids at an atomic level.
Single Crystal X-ray Diffraction (SCXRD) provides the most unambiguous structural information for this compound when it or its adducts can be grown as suitable single crystals. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of every atom in the molecule, yielding absolute structural details.
For an adduct, such as a metal complex, SCXRD reveals:
The coordination geometry of the metal center.
The exact bond lengths and angles between the metal and the coordinating atoms of the ligand (typically the pyridine nitrogen and the aminomethyl nitrogen).
The conformation of the chelate ring formed by the ligand upon coordination.
This detailed structural information is vital for understanding the chemical properties and reactivity of the compound and for establishing structure-activity relationships.
Table 4: Representative Crystallographic Data for a Pyridyl-Methanol Complex
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5, b = 12.1, c = 15.3 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |
| V (ų) | The volume of the unit cell. | 1550 |
| Z | The number of molecules per unit cell. | 4 |
| M-N(pyridine) (Å) | Bond length between metal and pyridine N. | 2.15 |
Disclaimer: The data in this table is representative of a typical metal complex of a substituted pyridine ligand and is for illustrative purposes only. It does not represent experimentally determined data for a specific adduct of this compound.
Powder X-ray Diffraction for Polymorphism and Solid-State Forms
Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline form, enabling the identification and differentiation of polymorphs, solvates, and co-crystals. rsc.orgresearchgate.net Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical aspect in the development of active pharmaceutical ingredients (APIs), as different polymorphs can exhibit distinct physicochemical properties such as solubility, stability, and bioavailability. acs.org
For this compound and its adducts, PXRD is instrumental in identifying the crystalline form and detecting the presence of any polymorphic impurities. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of a specific crystal structure. Different solid-state forms of the same compound will produce different PXRD patterns.
Similarly, a study on novel crystalline salts of 4-piperidylmethylamine and 4-pyridylmethylamine, prepared by catalytic hydrogenation of 4-pyridinecarbonitrile, utilized PXRD to confirm the structures of the resulting salts. mdpi.com The unit cell structures of the product salts were determined and modeled from the powder diffraction data. mdpi.com This demonstrates the power of PXRD in elucidating the solid-state forms of even complex adducts.
Table 1: Illustrative PXRD Data for a Hypothetical Polymorph of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 18.8 | 4.72 | 78 |
| 20.5 | 4.33 | 62 |
| 25.1 | 3.54 | 55 |
| 28.9 | 3.09 | 31 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
The analysis of the PXRD pattern would involve comparing the peak positions and intensities to reference patterns of known polymorphs. The presence of unique peaks or shifts in peak positions would indicate the presence of a different solid-state form.
Electrochemical Characterization Methods
Electrochemical methods are powerful tools for probing the redox properties of molecules, providing insights into their electron transfer capabilities and the stability of different oxidation states.
Cyclic Voltammetry (CV) for Redox Properties
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.
For this compound, CV can be used to determine its oxidation potential, which is influenced by the electron-donating aminomethyl and hydroxymethyl groups on the pyridine ring. Studies on related pyridine derivatives provide a basis for understanding its likely electrochemical behavior. For instance, the cyclic voltammogram of 4-(hydroxymethyl)pyridine at a Pt–Pd/PPy/ITO electrode shows an oxidation peak, indicating that the hydroxymethyl group can be electrochemically oxidized. researchgate.net
The electrochemical reduction of pyridine and its derivatives is also of significant interest. Research on pyridine-mediated electrochemical reduction of CO₂ has shown that pyridine can act as a cocatalyst. nih.govresearchgate.net The CV of pyridine itself on various electrodes has been studied extensively. researchgate.net The reduction of 4-nitropyridine (B72724) 1-oxide to 4-aminopyridine (B3432731) has been shown to proceed through several unstable intermediates, as revealed by cyclic voltammetry. researchgate.net
The redox properties of this compound would be influenced by the nature of the electrode material, the solvent, and the pH of the solution. The presence of both an amino group and a hydroxyl group suggests that the compound could exhibit complex redox chemistry, potentially involving both oxidation of the substituents and reduction of the pyridine ring.
Table 2: Expected Redox Potentials for this compound Based on Related Compounds
| Process | Potential (V vs. reference electrode) | Comments |
| Oxidation | +0.8 to +1.2 | Based on the oxidation of similar alcohol and amine functionalities. |
| Reduction | -0.8 to -1.5 | Based on the reduction of the pyridine ring in related compounds. |
Note: These values are estimations based on literature for related compounds and would need to be experimentally determined for this compound.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons. libretexts.org Such species are paramagnetic and include free radicals and transition metal ions in certain oxidation states.
In the context of this compound, ESR spectroscopy would be employed to detect and characterize any paramagnetic species that may form during its synthesis, degradation, or in its adducts. For example, radical cations of pyridine and its derivatives can be generated and studied by ESR. acs.orgrsc.orgtandfonline.com These studies provide information on the distribution of the unpaired electron spin density within the molecule, which is reflected in the hyperfine coupling constants.
While no specific ESR studies on this compound are publicly available, research on related systems provides valuable insights. For example, ESR studies of fluorinated pyridine radical cations have helped in determining their electronic state and spin density distribution. acs.org Similarly, ESR has been used to study radicals derived from primary amine-boranes, which are isoelectronic with alkanes. ucl.ac.uk
If this compound were to form a complex with a paramagnetic metal ion, such as Cu(II) or Co(II), ESR spectroscopy would be a crucial tool for characterizing the magnetic properties of the resulting adduct. rsc.org The ESR spectrum would provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.
Table 3: Hypothetical ESR Parameters for a Radical Cation of this compound
| Parameter | Value | Interpretation |
| g-factor | ~2.003 | Indicates a free radical with the unpaired electron primarily on the aromatic ring. |
| Hyperfine Coupling (aN) | 5-10 G | Interaction of the unpaired electron with the nitrogen nucleus of the pyridine ring. |
| Hyperfine Coupling (aH) | 1-5 G | Interaction of the unpaired electron with various proton nuclei in the molecule. |
Note: This table presents hypothetical data to illustrate the type of information obtained from an ESR experiment.
Thermal Analysis Techniques (e.g., TG/DSC) for Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. usc.edu DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and heats of reaction. usc.edu
For this compound, TGA and DSC would be used to determine its melting point, thermal stability, and decomposition profile. The TGA curve would show the temperatures at which mass loss occurs, corresponding to the volatilization or decomposition of the compound. The DSC curve would show endothermic or exothermic peaks associated with melting, crystallization, or decomposition.
Studies on related aminopyridine compounds provide examples of how these techniques are applied. For instance, the TGA and DSC analysis of 2-aminopyridine (B139424) showed a sharp endothermic peak in the DSC curve corresponding to its melting point, and the TGA curve indicated its thermal decomposition temperature. usc.edu In a study of metal complexes with 3-aminopyridine, TGA was used to investigate the thermal decomposition of the complexes, revealing the loss of water molecules and the subsequent decomposition of the organic ligand. researchgate.net
The decomposition pathway of this compound would likely involve the loss of the aminomethyl and hydroxymethyl groups, followed by the breakdown of the pyridine ring at higher temperatures. The specific decomposition products could be identified by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer.
Table 4: Illustrative TGA/DSC Data for this compound
| Technique | Temperature Range (°C) | Observation | Interpretation |
| DSC | 80-100 | Endothermic Peak | Melting of the compound |
| TGA | 150-250 | Initial Mass Loss | Loss of hydroxymethyl and/or aminomethyl group |
| TGA | >300 | Subsequent Mass Loss | Decomposition of the pyridine ring |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Future Research Directions in 4 Aminomethyl Pyridin 2 Yl Methanol Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of aminopyridine derivatives, including (4-(Aminomethyl)pyridin-2-yl)methanol, has traditionally relied on methods such as the reduction of corresponding carboxylic acids or nitriles. chemicalbook.comnih.gov Future research is geared towards developing more streamlined, efficient, and environmentally benign synthetic strategies.
One promising direction is the application of modern catalytic systems. For instance, multicomponent reactions (MCRs) offer a powerful tool for the rapid and efficient synthesis of highly substituted pyridines in a single step. mdpi.comnih.govnih.gov Exploring MCRs that could assemble the this compound core from simple, readily available precursors would represent a significant advancement. Another avenue involves the late-stage functionalization of pyridine (B92270) rings. researchgate.net Methodologies that allow for the direct and selective introduction of the aminomethyl and hydroxymethyl groups onto a pre-existing pyridine scaffold could drastically shorten synthetic sequences. organic-chemistry.org
Catalytic hydrogenation presents another area for optimization. While Raney Nickel is commonly used, the development of more selective and active catalysts could improve yields and reduce the need for harsh reaction conditions or protecting groups. nih.gov For example, ruthenium-based pincer complexes have shown high efficacy in the hydrogenation of esters and other functional groups under milder conditions. acs.org
The table below summarizes potential modern synthetic approaches compared to traditional methods.
| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Areas |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, rapid access to molecular diversity. | mdpi.com, nih.gov, nih.gov |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pyridine core. | Shortens synthetic routes, avoids pre-functionalization of starting materials. | nih.gov, researchgate.net |
| Advanced Catalytic Hydrogenation | Use of modern transition metal catalysts (e.g., Ru, Pd). | Higher selectivity, milder reaction conditions, improved functional group tolerance. | chemicalbook.com, nih.gov, acs.org |
| Flow Chemistry Synthesis | Continuous reaction processing in microreactors. | Enhanced safety, precise control over reaction parameters, ease of scalability. | researchgate.net |
Exploration of Undiscovered Reaction Pathways and Mechanisms
The unique arrangement of a primary amine, a primary alcohol, and a pyridine nitrogen atom allows this compound to participate in a variety of intriguing chemical transformations beyond simple functional group modifications.
Future investigations could focus on intramolecular cyclization reactions to form novel heterocyclic systems. Depending on the reagents and conditions, the formation of bicyclic structures incorporating the pyridine ring is conceivable. Another area of interest is the compound's reactivity in the presence of different catalytic systems. For example, studies on pyridine methanol (B129727) derivatives have shown unexpected chlorination reactions when attempting tosylation, indicating complex reaction pathways that warrant further mechanistic investigation. researchgate.net
The interaction of the aminomethyl and methanol groups with the pyridine ring also influences its electronic properties and subsequent reactivity. Research into the reactivity of related 4-aminopyridine (B3432731) compounds with halogens has revealed the formation of charge-transfer complexes and unique ionic pairs, suggesting that this compound could exhibit similarly complex behavior. acs.org Mechanistic studies, including kinetic analysis and isotopic labeling, will be crucial to unravel these new pathways. For instance, understanding how the compound participates as an organo-hydride in reduction reactions, similar to how dihydropyridine (B1217469) has been computationally studied for CO2 reduction, could open new applications. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior and properties of molecules like this compound. researchgate.net Future research will heavily rely on these in silico methods to guide experimental work.
DFT calculations can be employed to:
Predict Reaction Outcomes: By modeling transition states and reaction energy profiles, researchers can predict the feasibility of novel synthetic routes and reaction pathways. rsc.org This can save significant experimental time and resources.
Elucidate Electronic Structure: Understanding the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) can provide deep insights into the molecule's reactivity. nih.govekb.eg For example, identifying the most nucleophilic or electrophilic sites can guide the design of selective reactions.
Design Novel Ligands and Catalysts: Computational modeling can predict the coordination behavior of this compound with various metal centers. By calculating binding energies and simulating the geometry of the resulting metal complexes, it is possible to design catalysts with tailored properties for specific applications. nih.govresearchgate.net
Analyze Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and intermediates formed in reactions involving this compound. nih.gov
The table below illustrates key parameters that can be investigated using computational modeling.
| Computational Method | Parameter Studied | Application/Insight | Relevant Research Areas |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts electronic transitions, chemical reactivity, and kinetic stability. | nih.gov, nih.gov |
| DFT/TD-DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | nih.gov, ekb.eg |
| DFT | Transition State Analysis | Elucidates reaction mechanisms and predicts activation barriers. | rsc.org, acs.org |
| DFT | Binding Energies | Assesses the stability of metal-ligand complexes for catalyst design. | researchgate.net |
Integration into New Materials Science Applications (excluding biomedical)
The structural features of this compound make it an excellent building block for the creation of novel functional materials, an area ripe for future exploration beyond its biomedical potential.
A significant area of opportunity lies in the development of Molecularly Imprinted Polymers (MIPs) . Research has already demonstrated that the related 4-(aminomethyl)pyridine (B121137) can be incorporated into poly(2-oxazoline)s to create MIPs with enhanced selectivity for detecting herbicides. acs.orgacs.org The additional hydroxyl group in this compound could provide another point of interaction, potentially leading to even more selective and efficient sensors for various environmental pollutants.
Furthermore, its ability to act as a multidentate ligand makes it a prime candidate for constructing Coordination Polymers and Metal-Organic Frameworks (MOFs) . The specific geometry and functionality of the molecule could lead to the formation of porous materials with unique topologies and properties, suitable for applications in gas storage, separation, or heterogeneous catalysis.
Another avenue is the covalent grafting of this molecule onto surfaces or into layered materials. For example, pyridine-2-methanol has been successfully grafted into the layers of kaolinite, altering its surface properties and thermal stability. researchgate.net Applying similar techniques to this compound could create new hybrid materials with tailored surface chemistry for applications in adsorption or as catalyst supports.
Role in Advanced Catalytic Systems beyond General Description
The aminopyridine scaffold is a well-established ligand platform in transition metal catalysis. nsf.govrsc.org The N,N,O-tridentate chelation potential of this compound makes it a highly promising ligand for developing next-generation catalysts with enhanced activity and selectivity.
Future research should move beyond general descriptions and focus on its application in specific, advanced catalytic systems. One major area is polymerization catalysis . Aminopyridinato ligands have been successfully used to stabilize Group IV researchgate.net and late transition metal nih.govmdpi.com catalysts for olefin polymerization. The specific steric and electronic environment provided by this compound could be fine-tuned to control polymer properties such as molecular weight and branching. nsf.gov
Another promising field is C-H activation and cross-coupling reactions . Pyridine-type ligands are known to play a crucial role in palladium-catalyzed C-H functionalization reactions. nih.gov Metal complexes of this compound could serve as highly effective catalysts for these transformations, enabling more efficient and sustainable synthesis of complex organic molecules. The design of pincer-type complexes, where the ligand firmly holds the metal center, is a particularly attractive strategy for creating robust and highly active catalysts. acs.org The development of combinatorial libraries of related aminopyridine ligands could also accelerate the discovery of efficient catalysts for challenging reactions like C(aryl)-Cl activation. researchgate.net
| Catalytic System | Potential Role of this compound | Target Reactions | Relevant Research Areas |
| Olefin Polymerization | As a tridentate N,N,O-ligand for early or late transition metals. | Ethylene, propylene, and other olefin polymerization. | nsf.gov, nih.gov, researchgate.net, cjcatal.com |
| C-H Activation/Cross-Coupling | As a directing group or ancillary ligand for Pd, Ru, or other metals. | Arylation, alkylation, and amination of unactivated C-H bonds. | nih.gov, researchgate.net |
| Asymmetric Catalysis | As a chiral ligand scaffold (if resolved or derivatized). | Enantioselective reductions, additions, and cyclizations. | acs.org |
| Biomimetic Catalysis | As a ligand mimicking the active site of metalloenzymes. | Oxidation, reduction, and hydrolysis reactions. | rsc.org, acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
